(2S)-3-amino-2-(4-bromophenyl)propanoic acid
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Overview
Description
(2S)-3-amino-2-(4-bromophenyl)propanoic acid, also known as 4-bromo-L-phenylalanine, is an organic compound with the chemical formula C9H10BrNO2 and a molecular weight of 246.08 g/mol . It is a derivative of phenylalanine, where the amino acid L-phenylalanine has a bromine atom substituted at the carbon 4 position. This compound appears as a white or slightly yellow crystalline powder and is insoluble in water at room temperature but soluble in some organic solvents such as acetic acid, methanol, and dimethyl sulfoxide .
Preparation Methods
The common method for preparing (2S)-3-amino-2-(4-bromophenyl)propanoic acid involves the bromination of phenylalanine. This reaction typically uses a bromination reagent such as iodine tetrabromide and is carried out under an inert atmosphere to avoid the production of unwanted by-products . The reaction conditions include maintaining a controlled temperature and using solvents like acetic acid or methanol to dissolve the reactants.
Chemical Reactions Analysis
(2S)-3-amino-2-(4-bromophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenylalanine derivative. Common reagents used in these reactions include sodium azide, potassium cyanide, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-3-amino-2-(4-bromophenyl)propanoic acid is primarily used in biochemical, biological, and pharmaceutical research fields. It serves as an intermediate in the synthesis of potential drug molecules for developing anti-cancer and anti-infective drugs . Additionally, it is used to study the catalytic mechanisms of enzymes, protein interactions, and molecular recognition processes . In the field of chemistry, it is employed in the synthesis of complex organic molecules and as a building block for peptide synthesis .
Mechanism of Action
The mechanism of action of (2S)-3-amino-2-(4-bromophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. As a derivative of phenylalanine, it can be incorporated into proteins during translation, potentially altering their structure and function. The bromine atom at the carbon 4 position can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
(2S)-3-amino-2-(4-bromophenyl)propanoic acid is unique due to the presence of the bromine atom at the carbon 4 position. Similar compounds include:
Phenylalanine: The parent compound without the bromine substitution.
4-chloro-L-phenylalanine: A derivative with a chlorine atom instead of bromine.
4-fluoro-L-phenylalanine: A derivative with a fluorine atom instead of bromine. These similar compounds share the phenylalanine backbone but differ in their halogen substitutions, which can significantly impact their chemical properties and reactivity.
Properties
IUPAC Name |
(2S)-3-amino-2-(4-bromophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAGBOTXHOSREW-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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